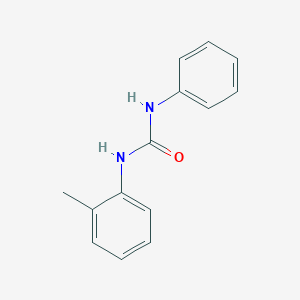

Carbanilide, 2-methyl-

Description

Contextualization within the Broader Carbanilide (B493258) Compound Class

Carbanilides, also known as N,N'-diphenylureas, are a class of organic compounds characterized by a urea (B33335) core flanked by two phenyl groups. The versatility of this scaffold allows for a wide range of substitutions on the aromatic rings, leading to a diverse array of physicochemical and biological properties. Carbanilide, 2-methyl-, with its methyl group at the ortho position of one phenyl ring, is an asymmetrically substituted carbanilide.

The position of the substituent on the phenyl ring significantly influences the molecule's conformation and, consequently, its interactions with biological targets. The ortho-methyl group in Carbanilide, 2-methyl- introduces steric hindrance that can affect the planarity of the molecule and its ability to form intermolecular hydrogen bonds, a key feature in the biological activity of many urea derivatives. This structural nuance distinguishes it from its meta- and para-isomers and from the parent carbanilide, making it a specific target for research into structure-activity relationships. For instance, studies on related carbanilides have shown that ortho-substitution can impact their activity as endocrine-disrupting compounds. nih.govresearchgate.net

Historical Overview of Substituted Urea and Carbanilide Chemistry

The history of carbanilides is intrinsically linked to the synthesis of urea by Friedrich Wöhler in 1828, a landmark event that is often considered the dawn of modern organic chemistry. This discovery debunked the theory of vitalism by demonstrating that an organic compound could be synthesized from inorganic starting materials.

The synthesis of substituted ureas, including carbanilides, has evolved significantly over the years. Early methods often involved the use of hazardous reagents like phosgene (B1210022) and isocyanates. A common synthetic route to Carbanilide, 2-methyl- involves the reaction of aniline (B41778) with o-tolyl isocyanate. mdpi.com Another established method for preparing substituted phenyl ureas involves the reaction of a substituted aniline with sodium cyanate (B1221674) in the presence of an acid. impactfactor.orgmakhillpublications.co

More contemporary and "greener" synthetic approaches aim to avoid toxic reagents and improve efficiency. For example, the use of dioxazolones as isocyanate surrogates has been explored for the benign synthesis of unsymmetrical arylureas. Additionally, the synthesis of carbanilides from aniline and carbon dioxide has been investigated, highlighting a move towards more sustainable chemical processes. researchgate.net

Current Academic Research Trends Pertaining to ortho-Methylated Carbanilides

Current research into ortho-methylated carbanilides like Carbanilide, 2-methyl- is largely concentrated in the field of medicinal chemistry, driven by their potential as bioactive molecules. A significant trend is the exploration of these compounds as enzyme inhibitors. For instance, derivatives of 1-(2-methylphenyl)-3-phenylurea have been synthesized and investigated for their potential as inhibitors of enzymes implicated in various diseases.

Another prominent area of research is the investigation of the antimicrobial properties of carbanilide derivatives. While much of the focus has been on halogenated carbanilides like triclocarban (B27905), the study of non-halogenated analogs such as Carbanilide, 2-methyl- is an emerging area of interest to develop new, potentially less toxic, antimicrobial agents. mdpi.com Research has shown that certain diarylurea analogs of triclocarban exhibit antibacterial activity. mdpi.com The ortho-methyl group can influence the lipophilicity and steric profile of the molecule, which are critical factors for antimicrobial efficacy.

Furthermore, there is ongoing research into the broader biological activities of carbanilides. Studies have explored their potential as antiparasitic agents and their interactions with various cellular receptors. nih.govresearchgate.netnih.gov The ability of the urea moiety to form stable hydrogen bonds makes carbanilides attractive scaffolds for designing molecules that can interact with biological targets. up.ac.za

Unaddressed Research Questions and Future Directions for Carbanilide, 2-methyl-

Despite the growing interest, several research questions regarding Carbanilide, 2-methyl- remain unanswered, paving the way for future investigations. A deeper understanding of its mechanism of action at a molecular level is crucial for the rational design of more potent and selective analogs. While its potential as an antimicrobial or enzyme inhibitor has been suggested, the specific cellular targets and pathways it modulates are not fully elucidated.

Future research should focus on a comprehensive toxicological profiling of Carbanilide, 2-methyl- to ensure its safety for potential therapeutic applications. acs.org Given the environmental concerns associated with some halogenated carbanilides, the biodegradability and environmental fate of Carbanilide, 2-methyl- are important areas for future study.

The development of more efficient and sustainable synthetic methodologies for Carbanilide, 2-methyl- and its derivatives is another key area for future research. This includes the exploration of catalytic systems that utilize renewable feedstocks and minimize waste. researchgate.net Furthermore, the unique structural features of ortho-methylated carbanilides could be exploited in material science, for example, in the design of novel polymers or functional materials. The desirable properties for next-generation compounds in this class include broad-spectrum activity, low toxicity, and rapid biodegradation. acs.org

Physicochemical Properties of Carbanilide, 2-methyl-

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O | mdpi.com |

| Melting Point | 241-242 °C | mdpi.com |

| Appearance | White solid | mdpi.com |

Spectroscopic Data of Carbanilide, 2-methyl-

| Spectroscopy | Data | Reference |

| IR (KBr, cm⁻¹) | 3269 (N-H), 1631 (C=O) | mdpi.com |

| ¹H NMR (300 MHz, DMSO-d₆, δ ppm) | 2.21 (s, 3H, CH₃), 6.89–6.96 (m, 2H, Ar), 7.09–7.16 (m, 2H, Ar), 7.26 (t, J = 7.6 Hz, 2H, Ar), 7.44 (d, J = 7.6 Hz, 2H, Ar), 7.81 (d, J = 8.2 Hz, 1H, Ar), 7.90 (s, 1H, NH), 9.01 (s, 1H, NH) | mdpi.com |

| ¹³C NMR (75 MHz, DMSO-d₆, δ ppm) | 18.3, 118.4 (2C), 121.5, 122.1, 123.1, 126.6, 128.0, 129.3 (2C), 130.6, 137.8, 140.3, 153.1 | mdpi.com |

Structure

3D Structure

Properties

CAS No. |

13140-49-3 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-(2-methylphenyl)-3-phenylurea |

InChI |

InChI=1S/C14H14N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-10H,1H3,(H2,15,16,17) |

InChI Key |

UUIQRZTUWPSQKW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Studies of Carbanilide, 2 Methyl

Nucleophilic Substitution Pathways Involving Carbanilide (B493258), 2-methyl- Derivatives

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. While Carbanilide, 2-methyl- itself is not typically the substrate for these reactions, its derivatives, where a suitable leaving group is attached to one of the nitrogen atoms or the alkyl group of the tolyl substituent, can undergo such transformations. The reaction pathway, whether bimolecular (SN2) or unimolecular (SN1), is influenced by several factors including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

The SN2 mechanism is a single-step process where a nucleophile attacks the substrate from the backside of the leaving group, leading to an inversion of stereochemistry at the reaction center. This pathway is favored for sterically unhindered substrates, typically primary and some secondary carbons. stackexchange.com

In the context of Carbanilide, 2-methyl- derivatives, an SN2 reaction could be envisioned if, for example, the methyl group on the tolyl ring were functionalized with a good leaving group (e.g., a halide). The rate of such a reaction would be dependent on the concentrations of both the substrate and the nucleophile.

Key Factors Influencing SN2 Reactions of Carbanilide, 2-methyl- Derivatives:

Steric Hindrance: The presence of the bulky phenylurea group and the ortho-methyl group on the tolyl ring would create significant steric hindrance around a reaction center on the aromatic ring or the urea (B33335) linkage, making direct SN2 reactions at these positions highly unlikely. However, a reaction at a functionalized methyl group would be less sterically hindered.

Nucleophile Strength: Strong nucleophiles are required for SN2 reactions as they are involved in the rate-determining step. stackexchange.com

Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity. nih.gov

Illustrative Kinetic Data for an Analogous SN2 Reaction:

The following table presents hypothetical kinetic data for an SN2 reaction of a derivative of a similar ortho-substituted aryl compound to illustrate the principles of a second-order reaction.

| Experiment | [Substrate] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This is an interactive data table. You can sort and filter the data to observe the relationship between reactant concentrations and the reaction rate.

The SN1 mechanism is a two-step process that proceeds through a carbocation intermediate. The first step, the formation of the carbocation, is the rate-determining step and is unimolecular. researchgate.net This pathway is favored for substrates that can form stable carbocations, such as tertiary and benzylic systems.

For a derivative of Carbanilide, 2-methyl-, an SN1 reaction could be plausible if a leaving group is positioned on a carbon that can form a stabilized carbocation. For instance, if the tolyl group were modified to a benzylic system with a leaving group, the resulting benzylic carbocation would be stabilized by resonance.

Key Factors Influencing SN1 Reactions of Carbanilide, 2-methyl- Derivatives:

Carbocation Stability: The stability of the carbocation intermediate is the most critical factor. The phenyl and tolyl groups can stabilize an adjacent carbocation through resonance.

Leaving Group Ability: A good leaving group is essential to facilitate the initial ionization step.

Solvent: Polar protic solvents are ideal for SN1 reactions as they can solvate both the carbocation intermediate and the leaving group. nih.gov

Illustrative Relative Rates for an Analogous SN1 Reaction:

The stability of the carbocation directly impacts the reaction rate. The following table illustrates the expected trend in relative rates for SN1 reactions based on carbocation stability for analogous substrates.

| Substrate Type | Carbocation Intermediate | Relative Rate |

| Primary | Primary | 1 |

| Secondary | Secondary | 103 |

| Tertiary | Tertiary | 106 |

| Benzylic | Benzylic | 108 |

This is an interactive data table. You can sort the data to see the correlation between substrate type and relative reaction rate.

Electrophilic Aromatic Substitution on the Phenyl Rings of Carbanilide, 2-methyl-

The phenyl rings of Carbanilide, 2-methyl- are susceptible to electrophilic aromatic substitution (EAS), a reaction in which an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the rings, the methyl group and the carbanilide (phenylurea) group, play a crucial role in determining the rate and regioselectivity of the substitution.

The position of electrophilic attack is directed by the electronic properties of the substituents already present on the benzene ring. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. pressbooks.pub

Methyl Group (-CH3): The methyl group is an activating group and an ortho-, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate formed during ortho and para attack. youtube.com

In Carbanilide, 2-methyl-, we have two aromatic rings. On the tolyl ring, the methyl group and the -NHCONHPh group will direct incoming electrophiles. On the unsubstituted phenyl ring, the -NHCONH- group will direct the substitution. The interplay of these directing effects, along with steric hindrance from the ortho-methyl group, will determine the final product distribution. The stronger activating group will generally control the position of substitution.

Predicted Regioselectivity for Electrophilic Aromatic Substitution on Carbanilide, 2-methyl-:

| Ring | Substituent(s) | Directing Effect | Predicted Major Products |

| Tolyl Ring | -CH3, -NHCONHPh | Both are ortho-, para-directing | Substitution at positions para to the methyl group and ortho/para to the urea nitrogen, with steric hindrance playing a role. |

| Phenyl Ring | -NHCONH- | ortho-, para-directing | Substitution at the ortho and para positions. |

This is an interactive data table. You can explore the predicted outcomes based on the directing effects of the substituents.

Intramolecular Cyclization and Rearrangement Reactions of N-Methylcarbanilides

N-substituted carbanilides can undergo intramolecular cyclization reactions to form heterocyclic compounds. These reactions are often promoted by electrochemical methods.

Anodic oxidation provides a method for the intramolecular cyclization of N-methylcarbanilides. This process involves the electrochemical removal of electrons to generate reactive intermediates that subsequently cyclize.

Key Steps in the Anodic Cyclization of N-Methylcarbanilides:

Electron Transfer: Anodic oxidation of the N-methylcarbanilide to form a radical cation.

Intramolecular Attack: Cyclization of the radical cation via attack of the carbonyl oxygen.

Rearrangement and Further Oxidation: Loss of a proton and a second electron transfer to form the final cyclized product.

Hydrolysis and Degradation Mechanisms under Controlled Conditions

The hydrolysis of carbanilides, including the 2-methyl derivative, can proceed through different mechanisms depending on the pH of the solution. Both acid-catalyzed and base-catalyzed pathways are significant for the degradation of these compounds.

Under acidic conditions, the hydrolysis of phenylureas is believed to proceed via an A-1 mechanism. This mechanism involves a rapid, reversible protonation of the carbonyl oxygen of the urea moiety, followed by a slow, rate-determining unimolecular decomposition of the protonated intermediate. This decomposition would lead to the formation of a protonated isocyanate and an amine. The isocyanate would then rapidly react with water to form a carbamic acid, which in turn decarboxylates to yield the final amine product and carbon dioxide.

Kinetic Analysis and Rate Determining Steps of Key Reactions

The rate of hydrolysis of carbanilides is influenced by factors such as pH, temperature, and the nature of substituents on the aromatic rings. The rate-determining step in these reactions is a critical aspect of their kinetic analysis.

For the acid-catalyzed hydrolysis of phenylureas, which is suggested to follow an A-1 mechanism, the rate-determining step is the unimolecular decomposition of the protonated urea intermediate. In contrast, for mechanisms involving a zwitterionic intermediate, the breakdown of this zwitterion is considered to be the rate-limiting step under certain conditions, such as high buffer concentrations or at pH values below 3 or above 12. researchgate.net

The structure of the carbanilide, particularly the substituents on the phenyl rings, plays a significant role in determining the rate of hydrolysis. The electronic properties of these substituents can either stabilize or destabilize the intermediates and transition states involved in the reaction, thereby affecting the activation energy and, consequently, the reaction rate.

The effect of substituents on the rate of chemical reactions is often quantified using the Hammett equation, which relates the reaction rate constant to the electronic properties of the substituent. wikipedia.orgdalalinstitute.comlibretexts.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is characteristic of the reaction). dalalinstitute.com

Kinetic data for the acid hydrolysis of phenylurea and some of its derivatives provide insight into the influence of substituents. The presence of a methyl group, as in Carbanilide, 2-methyl-, is expected to influence the reaction rate through a combination of inductive and steric effects. The methyl group is an electron-donating group through induction, which would be expected to destabilize any developing negative charge and stabilize any developing positive charge in the transition state.

Below is a table of rate constants for the acid hydrolysis of phenylurea and two of its substituted derivatives in sulfuric acid at 100.1 °C, which illustrates the effect of substituents on the reaction rate.

| Compound | Substituent | H₂SO₄ Concentration (% w/w) | Rate Constant, k (s⁻¹) x 10⁵ |

|---|---|---|---|

| Phenylurea | -H | 2.5 | 0.18 |

| Phenylurea | -H | 10.0 | 1.10 |

| Phenylurea | -H | 25.0 | 6.46 |

| Phenylurea | -H | 40.0 | 18.6 |

| Phenylurea | -H | 60.1 | 45.7 |

| 4-Fluorophenylurea | 4-F | 2.5 | 0.12 |

| 4-Fluorophenylurea | 4-F | 10.0 | 0.71 |

| 4-Fluorophenylurea | 4-F | 25.0 | 4.17 |

| 4-Fluorophenylurea | 4-F | 40.0 | 12.0 |

| 4-Fluorophenylurea | 4-F | 60.1 | 32.4 |

| 3-Methylphenylurea | 3-CH₃ | 2.5 | 0.26 |

| 3-Methylphenylurea | 3-CH₃ | 10.0 | 1.58 |

| 3-Methylphenylurea | 3-CH₃ | 25.0 | 9.29 |

| 3-Methylphenylurea | 3-CH₃ | 40.0 | 26.8 |

| 3-Methylphenylurea | 3-CH₃ | 60.1 | 65.8 |

From the data, it can be observed that the 3-methyl substituent increases the rate of hydrolysis compared to the unsubstituted phenylurea across the range of acid concentrations studied. This suggests that the electron-donating nature of the methyl group may stabilize the transition state of the rate-determining step in the A-1 mechanism. For Carbanilide, 2-methyl-, a similar rate-enhancing effect might be expected due to the electronic properties of the methyl group. However, the ortho position of the methyl group in Carbanilide, 2-methyl- could also introduce steric effects that might hinder the approach of reactants or alter the conformation of the molecule, potentially leading to a different kinetic profile compared to the 3-methyl isomer.

Computational and Theoretical Chemical Investigations of Carbanilide, 2 Methyl

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, aiding in the structural elucidation of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent approach for these calculations. nih.gov The process involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)).

Calculating the absolute magnetic shielding tensors for each nucleus using the GIAO method.

Converting the calculated isotropic shielding values (σ_iso) to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Predicted chemical shifts can then be compared with experimental data to confirm structural assignments. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-5 ppm for ¹³C, depending on the methodology. nih.govnrel.gov

Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Carbanilide (B493258), 2-methyl-. (Note: This data is illustrative. Experimental values are hypothetical and predicted values are typical for GIAO-DFT calculations).

| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Deviation (ppm) |

| C=O (Carbonyl) | 155.8 | 154.5 | +1.3 |

| C-1 (Aryl, NH) | 138.5 | 139.1 | -0.6 |

| C-2 (Aryl, NH) | 140.2 | 140.0 | +0.2 |

| C-CH₃ (Aryl) | 132.1 | 131.5 | +0.6 |

| CH₃ (Methyl) | 18.2 | 17.9 | +0.3 |

As mentioned in section 5.1.1, frequency calculations are performed on the optimized geometry. These calculations yield a set of vibrational modes, each with a corresponding frequency and intensity for both IR and Raman activity. nih.gov

The calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental spectra, the calculated frequencies are often multiplied by an empirical scaling factor (typically between 0.95 and 0.98 for B3LYP functionals). nih.gov The resulting scaled frequencies and intensities can be used to generate a theoretical spectrum, which is invaluable for assigning the peaks in experimental IR and Raman spectra. researchgate.netmdpi.com

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for Carbanilide, 2-methyl-. (Note: This data is illustrative and based on typical values for similar compounds calculated with DFT).

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity | Assignment |

| 3550 | 3411 | Medium | N-H Stretch |

| 3150 | 3027 | Low | C-H Stretch (Aryl) |

| 2985 | 2868 | Low | C-H Stretch (Methyl) |

| 1715 | 1648 | Strong | C=O Stretch (Amide I) |

| 1610 | 1547 | Medium | N-H Bend / C-N Stretch (Amide II) |

| 1520 | 1461 | Strong | C=C Stretch (Aryl Ring) |

| 750 | 721 | Strong | C-H Out-of-plane Bend (Aryl) |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway. For a molecule such as Carbanilide, 2-methyl-, these methods can predict the energetic feasibility of different transformation routes, identify transient intermediate structures, and characterize the high-energy transition states that connect reactants, intermediates, and products. While specific peer-reviewed studies modeling the reaction pathways of Carbanilide, 2-methyl- are not extensively available, the established methodologies are routinely applied to similar urea (B33335) derivatives to understand processes like isomerization, synthesis, and degradation.

Potential Energy Surface Scans

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. wikipedia.org By systematically changing specific geometric parameters—such as bond lengths, bond angles, or dihedral angles—and calculating the energy at each point while optimizing the remaining geometry, a "relaxed" PES scan can be generated. This process is invaluable for exploring conformational changes and identifying the lowest energy pathways between different molecular shapes. rug.nl

For Carbanilide, 2-methyl-, a key application of PES scans would be to investigate the rotation around the C-N amide bonds. Substituted ureas can exist as different geometric isomers (e.g., trans,trans, cis,trans, and cis,cis conformations) depending on the orientation of the substituent groups relative to the carbonyl group. nih.govnih.gov The energy barrier for converting between these isomers is often high, making the process slow and difficult to capture with standard simulation techniques. nih.gov A PES scan can systematically model this rotation by incrementally changing the relevant dihedral angle and calculating the corresponding energy, revealing the energy barriers and the relative stability of each conformer.

Table 1: Illustrative Data from a Hypothetical Potential Energy Surface Scan for Rotation Around a C-N Bond in a Diaryl Urea. This table represents the type of data generated from a PES scan, showing the calculated energy as a dihedral angle is systematically varied.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 1.2 | cis (eclipsed) |

| 30 | 0.8 | Skew |

| 60 | 0.5 | Skew |

| 90 | 0.3 | Skew |

| 120 | 0.8 | Skew |

| 150 | 1.5 | Skew |

| 180 | 0.0 | trans (anti-periplanar) |

| 210 | 1.5 | Skew |

| 240 | 0.8 | Skew |

| 270 | 0.3 | Skew |

| 300 | 0.5 | Skew |

| 330 | 0.8 | Skew |

| 360 | 1.2 | cis (eclipsed) |

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state (a first-order saddle point on the PES) has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed to map the minimum energy reaction pathway connecting the transition state to the corresponding reactants and products. scm.commissouri.edu An IRC path is defined as the mass-weighted steepest descent path from a transition state. scm.commissouri.edu Following this path in both the forward and reverse directions confirms that the identified transition state is indeed the correct one for the reaction of interest. researchgate.net

The calculation starts at the transition state geometry and proceeds in small steps along the vibrational mode corresponding to the imaginary frequency (the motion that defines the reaction coordinate). youtube.com This process generates a series of molecular geometries and their corresponding energies, effectively tracing the reaction from the peak of the energy barrier down to the stable reactant and product valleys. uni-muenchen.de The resulting energy profile provides crucial information about the reaction mechanism, including whether the reaction is concerted (one step) or stepwise (involving intermediates).

Table 2: Representative Data from a Hypothetical Intrinsic Reaction Coordinate Calculation. This table illustrates the output of an IRC calculation, which provides the energy of the system as it progresses along the reaction coordinate from reactants, through the transition state, to products.

| Reaction Coordinate (amu1/2·bohr) | Relative Energy (kcal/mol) | Description |

| -3.0 | 0.0 | Reactants (Minimum) |

| -2.0 | 5.2 | Approaching Transition State |

| -1.0 | 12.5 | Approaching Transition State |

| 0.0 | 18.0 | Transition State (Maximum) |

| 1.0 | 11.3 | Approaching Products |

| 2.0 | 3.1 | Approaching Products |

| 3.0 | -2.5 | Products (Minimum) |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into conformational flexibility and the nature of intermolecular forces that are not apparent from static structures. researchgate.net

For Carbanilide, 2-methyl-, MD simulations can be used to understand how the molecule behaves in different environments (e.g., in a vacuum, in water, or near a biological receptor), how its flexible parts move, and how it interacts with surrounding molecules. Studies on related N-alkyl-N'-aryl ureas and N,N'-diaryl ureas have successfully used MD and related techniques to explore their conformational energy landscapes. nih.govnih.gov

A key finding from studies on substituted ureas is that their conformational preferences are significantly influenced by the substitution pattern. For instance, N,N'-diaryl ureas generally prefer a trans,trans conformation in both solid and solution states, which facilitates strong hydrogen bonding. nih.gov However, the introduction of methyl groups on the nitrogen atoms can shift the preference to a cis,cis conformation. nih.govnih.gov The presence of an ortho-substituent, as in Carbanilide, 2-methyl-, can introduce steric hindrance that further influences the preferred conformation and the rate of rotation around the Ar-N bonds. nih.gov

Table 3: Common Intermolecular Interactions Investigated for Urea Derivatives via Molecular Dynamics. This table summarizes the types of non-covalent interactions that are crucial for the structure and function of urea-containing compounds, which can be modeled using MD simulations.

| Interaction Type | Description | Potential Role for Carbanilide, 2-methyl- |

| N-H···O Hydrogen Bonding | The urea N-H groups act as hydrogen bond donors, and the carbonyl oxygen acts as a strong hydrogen bond acceptor. | Forms strong, directional interactions that can lead to self-assembly into dimers, chains, or sheets in the solid state and mediate interactions with solvent or biological targets. researchgate.nettandfonline.comscispace.com |

| π-π Stacking | Favorable interaction between the aromatic rings of two molecules. | The two phenyl rings in Carbanilide, 2-methyl- can stack with each other or with aromatic residues in a protein binding site. nih.govnih.gov |

| N-H···π Interactions | The urea N-H group can act as a hydrogen bond donor to the electron-rich face of an aromatic ring. | Can contribute to the stability of specific conformations and protein-ligand binding. nih.govnih.gov |

| Hydrophobic Interactions | The nonpolar methyl group and phenyl rings tend to associate with other nonpolar groups to minimize contact with water. | Influences solubility and the binding affinity to hydrophobic pockets in biological macromolecules. |

| van der Waals Forces | General attractive and repulsive forces between atoms. | Contribute to the overall stability of molecular packing in crystals and complexes. nih.gov |

Quantitative Structure-Property Relationship (QSPR) Studies for Carbanilide, 2-methyl-

Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. mdpi.comresearchgate.netnih.gov These models are powerful tools in drug discovery and materials science for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. nih.govnih.gov

The development of a QSPR model involves several key steps:

Data Collection : A dataset of compounds with known experimental values for the property of interest (e.g., solubility, toxicity, retention time) is assembled. nih.gov

Descriptor Calculation : For each molecule in the dataset, a set of numerical values known as "molecular descriptors" is calculated. These descriptors encode different aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. nih.gov

Model Generation : Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the experimental property. nih.gov

Validation : The model's predictive power is rigorously tested using statistical techniques like cross-validation and by predicting the properties of an external set of compounds not used in model development. nih.gov

QSPR studies have been successfully applied to various classes of urea derivatives, including phenylurea herbicides, to predict properties like HPLC retention times and toxicity. nih.govresearchgate.net In these studies, descriptors related to hydration energy, dipole moment, and molecular size were found to be important for building predictive models. nih.gov

Table 4: Examples of Molecular Descriptors Used in QSPR/QSAR Models of Substituted Ureas. This table lists common descriptors that quantify various aspects of a molecule's structure and are used to build predictive models.

| Descriptor Class | Example Descriptor | Property Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. nih.gov |

| HOMO/LUMO Energies | Electron-donating/accepting ability, related to reactivity. | |

| Thermodynamic | Formation Enthalpy | The energy required to form the molecule from its constituent elements. nih.gov |

| Hydration Free Energy | The energy change when the molecule is transferred from gas phase to water; relates to solubility. nih.gov | |

| Steric/Topological | Molecular Weight | Size of the molecule. |

| Molecular Surface Area | The accessible surface of the molecule, related to intermolecular interactions. | |

| Wiener Index | A topological index related to molecular branching. | |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule, crucial for predicting biological membrane permeability. |

A hypothetical QSPR model for a property of Carbanilide, 2-methyl-, such as aquatic toxicity (log 1/LC50), might take the form of a linear equation:

log(1/LC50) = β₀ + β₁ (LogP) + β₂ (Dipole Moment) + β₃ (Molecular Surface Area)

Derivatization Strategies and Advanced Analytical Techniques for Carbanilide, 2 Methyl

Development of Hyphenated Analytical Methodologies

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry. For Carbanilide (B493258), 2-methyl-, GC-MS and LC-MS/MS are the most powerful and commonly employed hyphenated methodologies, each requiring careful method development and optimization.

Following derivatization to enhance volatility (as described in 6.1.1), a GC-MS method for Carbanilide, 2-methyl- can be optimized for high resolution and sensitivity.

Chromatographic Separation: The separation is typically performed on a capillary column. A low-polarity stationary phase, such as a 5% phenyl polysiloxane phase, is often suitable for the nonpolar derivatives. The oven temperature program is a critical parameter to optimize, involving the initial temperature, the rate of temperature increase (ramp), and the final temperature to ensure adequate separation from other components and good peak shape. nih.gov

Mass Spectrometric Detection: Standard electron ionization (EI) at 70 eV is typically used, which generates reproducible fragmentation patterns for structural confirmation and library matching. nih.gov The mass spectrometer is operated in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

| Parameter | Typical Setting / Condition | Purpose |

|---|---|---|

| GC Column | Low-polarity fused silica (B1680970) capillary (e.g., TG-5MS, 30 m x 0.25 mm, 0.25 µm) | Separation of nonpolar derivatives based on boiling point and polarity. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Transports the analyte through the column. |

| Oven Program | Initial temp (e.g., 40-60°C), ramp (e.g., 5-10°C/min), final temp (e.g., 280°C) | Optimizes separation of analytes with different volatilities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates characteristic and reproducible fragment ions for identification. |

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for higher sensitivity quantification. |

LC-MS/MS is a highly sensitive and selective technique for quantifying compounds in complex matrices and is well-suited for substituted ureas, either directly or after derivatization. mdpi.com

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode. A C18 column is widely used, offering good retention for moderately nonpolar compounds. uu.nl The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). wordpress.com Adding a modifier such as formic acid to the mobile phase is crucial as it helps to protonate the analyte, which is beneficial for positive mode ESI. uu.nlwordpress.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation and short run times. uu.nl

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used for quantification in Multiple Reaction Monitoring (MRM) mode. mdpi.com Method development involves optimizing the ESI source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters. For MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov The collision energy (CE) and declustering potential (DP) must be optimized for each transition to maximize signal intensity. mdpi.com This high selectivity minimizes interferences and provides excellent sensitivity. nih.gov

| Parameter | Typical Condition / Setting | Purpose | Reference |

|---|---|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, <5 µm) | Separates analyte from matrix components based on hydrophobicity. | uu.nl |

| Mobile Phase | Water/Acetonitrile or Methanol with 0.1% Formic Acid | Elutes analytes and promotes protonation for ESI(+). | wordpress.com |

| Elution Mode | Gradient Elution | Improves peak shape and reduces analysis time. | uu.nl |

| Ionization Source | Electrospray Ionization (ESI) in Positive Mode | Generates protonated molecular ions [M+H]⁺. | mdpi.com |

| MS/MS Parameters | Optimization of Declustering Potential (DP) and Collision Energy (CE) | Maximizes signal for specific precursor-product ion transitions in MRM. | mdpi.com |

Ion Chromatography (IC) Applications for Related Species

Ion chromatography (IC) is a powerful technique for the determination of ionic species. While Carbanilide, 2-methyl- is a neutral molecule, IC can be applied to the analysis of related species, particularly the parent compound, urea (B33335), often through indirect methods. The determination of urea itself is frequently accomplished by coupling an enzymatic reaction with IC. nih.gov In this approach, a column containing immobilized urease is placed in the IC system. researchgate.net The urease selectively hydrolyzes urea into ammonium (B1175870) ions, which are then separated on a cation exchange column and detected by conductivity. nih.govresearchgate.net This method has been successfully applied to determine urea in various matrices, including serum and urine. nih.gov

The sensitivity of IC for urea analysis can be significantly enhanced by coupling it with tandem mass spectrometry (IC-MS/MS). This approach allows for the determination of trace levels of urea in high-purity matrices, such as ultrapure water used in the semiconductor industry. lcms.czthermofisher.com The method typically employs a high-performance cation-exchange column for separation, followed by specific and sensitive detection using MS/MS. lcms.czthermofisher.com

For direct analysis of non-ionic urea derivatives like Carbanilide, 2-methyl- using IC, a pre-column derivatization step would be necessary to introduce an ionic functional group onto the molecule. While specific IC applications for Carbanilide, 2-methyl- are not extensively documented, the principles established for urea analysis form a foundation for developing such targeted methods.

Electroanalytical Techniques for Carbanilide, 2-methyl- Quantification and Redox Behavior

Electroanalytical methods offer a suite of techniques for studying molecules that can undergo oxidation or reduction (redox) reactions. azolifesciences.com These methods measure electrical parameters like current or potential to provide information about the concentration, thermodynamics, and kinetics of chemical processes. azolifesciences.comresearchgate.net For a compound like Carbanilide, 2-methyl-, which contains electroactive moieties (the aromatic ring and urea functional group), electroanalytical techniques are highly applicable for both quantification and mechanistic studies.

Voltammetric Studies (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a premier electroanalytical technique for investigating the redox behavior of chemical compounds. mdpi.com It involves scanning the potential of an electrode and measuring the resulting current, providing insights into the oxidation and reduction processes of an analyte. researchgate.net

While direct CV studies on Carbanilide, 2-methyl- are not widely published, its electrochemical behavior can be inferred from studies on structurally similar compounds, such as other N-aryl ureas, thioureas, and anilines. mdpi.comresearchgate.net The electrochemistry of these molecules is typically studied in a non-aqueous solvent, such as acetonitrile, with a supporting electrolyte like lithium perchlorate (B79767) or tetrabutylammonium (B224687) chloride to ensure conductivity. mdpi.comelectrochemsci.org A standard three-electrode system is used, commonly comprising a glassy carbon electrode (GCE) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference. mdpi.com

The CV of Carbanilide, 2-methyl- would be expected to show oxidation peaks corresponding to the removal of electrons from the aromatic system and potentially the nitrogen atoms. The exact potential of these peaks would be influenced by the methyl substituent on the phenyl ring. The urea functional group itself can undergo electro-oxidation, a process that has been extensively studied for urea on nickel-based electrodes in alkaline media. electrochemsci.orgchemrxiv.org By analyzing the characteristics of the voltammetric peaks—such as peak potential, peak height, and the effect of scan rate—key electrochemical parameters can be determined. electrochemsci.org

Table 1: Typical Experimental Conditions for Cyclic Voltammetry of N-Aryl Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a stable and inert surface for the redox reaction. |

| Counter Electrode | Platinum (Pt) Wire | Completes the electrical circuit. |

| Reference Electrode | Ag/AgCl | Provides a stable potential for reference. |

| Solvent | Acetonitrile (ACN) | Dissolves the analyte and supporting electrolyte; stable over a wide potential range. |

| Supporting Electrolyte | 0.1 M Lithium Perchlorate (LiClO₄) | Ensures the conductivity of the solution. |

| Analyte Concentration | 1-5 mM | Sufficient concentration for signal detection. |

| Potential Range | e.g., 0.0 V to -2.0 V (Reduction) | Scans the potential range where the analyte is expected to be electroactive. |

| Scan Rate | 10-200 mV/s | Varies to investigate the kinetics of the electrode process. |

Application of Advanced Sample Preparation Techniques

Sample preparation is a crucial step in the analytical workflow, designed to isolate and concentrate the analyte of interest from the sample matrix, thereby removing interferences and improving the accuracy and sensitivity of the final measurement. scispace.comaiha.org For the analysis of Carbanilide, 2-methyl-, common advanced techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a versatile and widely used sample preparation technique that has largely replaced LLE in many applications due to its efficiency, lower consumption of organic solvents, and potential for automation. scispace.comsigmaaldrich.com SPE involves partitioning analytes between a solid sorbent and a liquid sample matrix. sigmaaldrich.com

For a moderately non-polar compound like Carbanilide, 2-methyl-, a reversed-phase SPE mechanism is typically employed. In this mode, a non-polar sorbent (e.g., C18-bonded silica) is used to retain the analyte from a polar (usually aqueous) sample. Interferences that are more polar pass through the cartridge, while the retained analyte is subsequently eluted with a small volume of a non-polar organic solvent like methanol or acetonitrile. scispace.com

The general procedure for SPE involves four main steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water or buffer to prepare the stationary phase for sample interaction. sigmaaldrich.com

Sample Loading: The sample solution is passed through the SPE cartridge, and the analyte adsorbs to the sorbent.

Washing: The cartridge is washed with a weak solvent to remove any remaining interferences without dislodging the analyte.

Elution: A strong, non-polar solvent is used to desorb the analyte from the sorbent, resulting in a clean, concentrated sample extract ready for analysis. sigmaaldrich.com

Table 2: Illustrative Reversed-Phase SPE Protocol for Carbanilide, 2-methyl-

| Step | Procedure | Purpose |

|---|---|---|

| Sorbent | C18-bonded silica cartridge | Retains non-polar to moderately polar analytes. |

| 1. Conditioning | Pass 5 mL of methanol, followed by 5 mL of deionized water. | Activates the C18 functional groups and prepares the sorbent for the aqueous sample. |

| 2. Sample Loading | Pass the aqueous sample containing Carbanilide, 2-methyl- through the cartridge. | Adsorbs the analyte onto the C18 sorbent. |

| 3. Washing | Pass 5 mL of a water/methanol mixture (e.g., 95:5 v/v). | Removes polar interferences that may have been retained. |

| 4. Elution | Elute the analyte with 2-5 mL of acetonitrile or methanol. | Desorbs the purified analyte from the sorbent. |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a fundamental separation technique based on the principle of differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov The choice of organic solvent is critical and is based on its ability to dissolve the analyte while being immiscible with water. unimelb.edu.au Dichloromethane is a common solvent used for this purpose. murov.info

LLE is particularly useful for separating neutral compounds like Carbanilide, 2-methyl- from acidic or basic impurities. By adjusting the pH of the aqueous phase, acidic or basic impurities can be ionized, which significantly increases their solubility in the aqueous phase, leaving the neutral carbanilide preferentially dissolved in the organic phase. murov.info For instance, to remove an acidic impurity, the aqueous phase can be made basic (e.g., with sodium hydroxide), which deprotonates the acid, forming a water-soluble salt. Conversely, adding an acid to the aqueous phase would protonate a basic impurity, sequestering it from the organic layer. murov.infoanalchemres.org

The process is typically carried out using a separatory funnel, which allows for thorough mixing of the two phases followed by their clean separation. murov.info

Table 3: General Liquid-Liquid Extraction Procedure

| Step | Procedure | Purpose |

|---|---|---|

| 1. Dissolution | Dissolve the sample mixture in a suitable organic solvent (e.g., dichloromethane). | Prepares the sample for extraction. |

| 2. Extraction | Transfer the organic solution to a separatory funnel and add an equal volume of an aqueous solution (e.g., 1 M NaOH to remove acidic impurities). | Partitions the components between the two immiscible phases. |

| 3. Separation | Stopper the funnel, invert, and vent. Shake vigorously and allow the layers to separate. Drain the lower (organic) layer. | Separates the organic phase containing the target analyte from the aqueous phase containing impurities. |

| 4. Washing | The organic layer can be washed again with deionized water to remove residual extraction solution. | Further purifies the organic phase. |

| 5. Drying & Concentration | Dry the collected organic layer over an anhydrous salt (e.g., magnesium sulfate) and evaporate the solvent. | Removes residual water and concentrates the final product. |

Environmental Fate and Transformation Pathways of Carbanilide, 2 Methyl

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation involves the transformation of a chemical through non-biological processes. For Carbanilide (B493258), 2-methyl-, key abiotic degradation pathways in environmental matrices such as water and soil are expected to include photolysis, hydrolysis, and oxidation by reactive oxygen species.

For phenylurea herbicides, phototransformation can proceed through various mechanisms, including:

N-dealkylation: The removal of alkyl groups from the nitrogen atoms of the urea (B33335) bridge.

Hydroxylation of the aromatic ring: The addition of a hydroxyl group to the phenyl ring.

Cleavage of the urea bridge: The breaking of the bond between the carbonyl group and one of the nitrogen atoms.

The efficiency of photolysis is quantified by the quantum yield, which is the number of molecules transformed per photon absorbed. Specific quantum yield values for Carbanilide, 2-methyl- have not been reported in the reviewed literature.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH of the surrounding medium (acidic, neutral, or basic).

For phenylurea compounds, hydrolysis of the urea linkage is a recognized degradation pathway. The stability of the urea bond is generally pH-dependent. Kinetic studies on various phenylurea herbicides have shown that the hydrolysis rates are affected by temperature, pH, and buffer concentrations researchgate.net. The reaction can be catalyzed by both acids and bases.

While specific hydrolysis kinetic data for Carbanilide, 2-methyl- is not available, the general trend for similar compounds suggests that the rate of hydrolysis would likely increase under strongly acidic or basic conditions. A plausible mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the urea group, leading to the cleavage of the C-N bond and the formation of 2-methylaniline and aniline (B41778).

Table 1: General Influence of pH on Hydrolysis of Phenylurea Herbicides

| pH Condition | Expected Relative Rate of Hydrolysis |

| Acidic (pH < 5) | Increased |

| Neutral (pH ~7) | Slow |

| Basic (pH > 9) | Increased |

This table represents a general trend for phenylurea herbicides and is not based on specific data for Carbanilide, 2-methyl-.

Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), are highly reactive chemical species that can contribute to the degradation of organic compounds in the environment. The hydroxyl radical is a powerful oxidant that can react with a wide range of organic molecules.

The reaction of hydroxyl radicals with aromatic compounds typically proceeds via two main pathways:

Addition to the aromatic ring: The hydroxyl radical can add to the phenyl rings of Carbanilide, 2-methyl-, forming hydroxylated intermediates.

Hydrogen abstraction: The hydroxyl radical can abstract a hydrogen atom from the N-H bonds of the urea linkage or from the methyl group.

These initial reactions can lead to a cascade of further oxidation processes, ultimately resulting in the breakdown of the molecule. The rate of these reactions is dependent on the concentration of both the target compound and the hydroxyl radicals. Specific kinetic data for the reaction of Carbanilide, 2-methyl- with hydroxyl radicals are not available in the current literature.

Biotic Transformation and Biodegradation Studies

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant pathway for the dissipation of organic contaminants in soil and water.

The microbial degradation of phenylurea herbicides has been extensively studied, and it is likely that Carbanilide, 2-methyl- would undergo similar transformation pathways. The degradation is predominantly carried out by a diverse range of soil bacteria and fungi frontiersin.orgresearchgate.netnih.gov.

The primary microbial degradation pathway for many phenylurea herbicides involves the following steps researchgate.netnih.gov:

N-Dealkylation/N-Demethoxylation: For substituted phenylureas, the initial step is often the enzymatic removal of N-alkyl or N-methoxy groups.

Hydrolysis of the Urea Bridge: Following or preceding dealkylation, the urea linkage is hydrolyzed by enzymes such as amidases or hydrolases. This cleavage results in the formation of the corresponding aniline derivatives. For Carbanilide, 2-methyl-, this would yield 2-methylaniline and aniline.

Degradation of Aniline Metabolites: The resulting aniline compounds are then further mineralized by microorganisms through various aromatic degradation pathways, often involving ring hydroxylation and subsequent ring cleavage.

Several bacterial genera have been identified as being capable of degrading phenylurea herbicides, including Arthrobacter, Bacillus, Pseudomonas, and Sphingomonas frontiersin.orgnih.gov.

Based on the established degradation pathways for structurally similar phenylurea herbicides, the following metabolites could be anticipated from the biodegradation of Carbanilide, 2-methyl-:

2-Methylaniline: Formed upon the hydrolysis of the urea bridge.

Aniline: Also formed upon the hydrolysis of the urea bridge.

Further degradation of these aniline metabolites would lead to a variety of intermediates, such as catechols, before complete mineralization to carbon dioxide, water, and inorganic nitrogen. The degradation of the herbicide diuron, for example, produces metabolites such as N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), and 3,4-dichloroaniline (B118046) (3,4-DCA) nih.gov. While the specific substituents are different, the general pattern of N-dealkylation followed by hydrolysis is a common theme.

Table 2: Plausible Biodegradation Metabolites of Carbanilide, 2-methyl-

| Parent Compound | Plausible Primary Metabolites |

| Carbanilide, 2-methyl- | 2-Methylaniline |

| Aniline |

This table is based on extrapolation from known degradation pathways of other phenylurea herbicides and does not represent experimentally confirmed metabolites for Carbanilide, 2-methyl-.

Sorption and Desorption Behavior in Soil and Sediment

There is a lack of published scientific studies detailing the sorption and desorption characteristics of Carbanilide, 2-methyl- in soil and sediment. Consequently, no empirical data are available for key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) or the soil-water distribution coefficient (Kd).

Influence of Organic Carbon Content and Clay Minerals

Without experimental data on the sorption of Carbanilide, 2-methyl-, it is not possible to detail the specific influence of soil organic carbon content and the types and quantity of clay minerals on its binding and mobility in the environment. Generally, for organic compounds, higher organic carbon and clay content in soil tend to increase sorption, thereby reducing mobility and bioavailability, but specific quantitative relationships for this compound have not been established. nih.govresearchgate.netgithub.io

Volatilization Potential and Atmospheric Transport Modeling

The potential for Carbanilide, 2-methyl- to volatilize from soil or water surfaces is unknown, as critical physicochemical properties like its vapor pressure and Henry's Law constant are not documented in available literature. The absence of this fundamental data precludes any discussion of its potential for atmospheric transport. Furthermore, no atmospheric transport modeling studies that include Carbanilide, 2-methyl- have been identified. montana.edunoaa.govresearchgate.netnine-esf.org Such models are essential for predicting the long-range movement and deposition of chemicals in the atmosphere. noaa.govbu.edu

Environmental Persistence Assessment and Half-Life Determination

No studies were found that specifically assess the environmental persistence or determine the degradation half-life of Carbanilide, 2-methyl- in various environmental compartments such as soil, water, or sediment. The half-life of a chemical is a critical indicator of its persistence, with longer half-lives suggesting a greater potential for accumulation in the environment. orst.eduiastate.edu Factors influencing degradation, such as microbial breakdown, hydrolysis, or photolysis, have not been investigated for this specific compound.

Modeling Environmental Distribution and Compartmentalization

There is no information available from multimedia environmental models, such as fugacity models, to predict the environmental distribution and compartmentalization of Carbanilide, 2-methyl-. These models use a compound's physicochemical properties and environmental characteristics to estimate its likely distribution among air, water, soil, and biota. tul.czwikipedia.orgulisboa.pt Without the necessary input data (e.g., partitioning coefficients, degradation rates), a quantitative assessment of its environmental fate cannot be performed.

Potential Applications and Materials Science Considerations of Carbanilide, 2 Methyl Derivatives

Integration of Carbanilide (B493258), 2-methyl- into Polymeric Structures

The incorporation of urea-based moieties, such as Carbanilide, 2-methyl-, into polymer backbones can significantly alter the material's properties. The presence of the urea (B33335) group, with its capacity for strong hydrogen bonding, can introduce a degree of order and intermolecular interaction that influences the thermal and mechanical characteristics of the resulting polymer.

Effect on Polymer Thermal and Mechanical Properties

The mechanical properties of polymers can also be significantly improved. The hydrogen bonding networks created by the urea moieties act as physical crosslinks, enhancing the tensile strength and modulus of the material. In dynamic polymer networks, the steric hindrance provided by the N-alkyl substituents in similar poly(alkylurea–urethane) systems has been shown to impact the dynamic behavior and relaxation properties of the network. While specific data for Carbanilide, 2-methyl- is not widely available, the general principles observed in related polyurea and polyurethane systems suggest that its incorporation could lead to materials with enhanced toughness and resilience. The crosslinking density is a critical factor, as a higher density generally leads to improved mechanical properties and thermal stability by restricting polymer chain motion.

Crosslinking and Network Formation

Carbanilide, 2-methyl-, with its two reactive N-H groups, can act as a crosslinking agent in the formation of polymer networks. In thermosetting polymers, this can lead to the creation of a rigid, three-dimensional structure with high durability and resistance to solvents and heat. The degree of crosslinking can be controlled to tailor the final properties of the material, ranging from flexible elastomers to rigid plastics. The efficiency of crosslinking and the resulting network structure are influenced by the reactivity of the N-H groups, which can be affected by the steric hindrance of the 2-methylphenyl group. Studies on other crosslinked polyurethane elastomers have demonstrated that the choice of crosslinking agent significantly influences the mechanical properties of the final material.

Role in Supramolecular Chemistry and Host-Guest Systems

The urea functionality in Carbanilide, 2-methyl- is a key player in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. This allows the molecule to participate in the formation of well-defined, non-covalent assemblies. The self-assembly of urea derivatives can lead to the formation of various supramolecular structures, such as tapes, helices, and sheets, driven by the formation of bifurcated hydrogen bonds between the urea groups.

While specific host-guest systems involving Carbanilide, 2-methyl- are not extensively documented, the fundamental principles of supramolecular chemistry suggest its potential in this area. The aromatic rings and the urea group can provide sites for interaction with various guest molecules through hydrogen bonding, π-π stacking, and van der Waals forces. The amphiphilic nature of related compounds, containing both hydrophilic and hydrophobic groups, allows for the formation of stable supramolecular structures with other molecules. This opens up possibilities for its use in the design of molecular sensors, capsules for controlled release, and self-healing materials.

Potential as Intermediates in Advanced Materials Synthesis

Carbanilide, 2-methyl- can serve as a versatile building block or intermediate in the synthesis of more complex, functional materials.

Precursors for Functional Organic Materials

The chemical structure of Carbanilide, 2-methyl- allows for further functionalization, making it a valuable precursor for a range of organic materials. The aromatic rings can be substituted with various functional groups to tune the electronic and optical properties of the resulting molecules. For example, the synthesis of other phenylurea derivatives has been a focus in the development of compounds with specific biological or electronic activities. This adaptability makes Carbanilide, 2-methyl- a promising starting point for the creation of materials for applications in electronics, photonics, and pharmaceuticals.

Use in Coatings and Surface Modifications

Derivatives of urea are utilized in the formulation of coatings due to their excellent adhesion, durability, and resistance to chemicals and abrasion. Polyurea coatings, for instance, are known for their fast curing times and high performance. While direct application data for Carbanilide, 2-methyl- is scarce, its structural similarity to components of polyurea systems suggests its potential as an additive or co-monomer in coating formulations. The incorporation of such a molecule could enhance the coating's hardness, scratch resistance, and thermal stability. Furthermore, silane-functionalized urea derivatives have been used to create cross-linked, durable thin coatings on polymeric films, indicating a potential route for the application of Carbanilide, 2-methyl- in surface modification technologies.

Research Methodologies and Best Practices

Experimental Design and Optimization for Chemical Synthesis and Analysis

The synthesis of Carbanilide (B493258), 2-methyl- typically involves the reaction of a primary amine with an isocyanate. A common synthetic route is the reaction of o-toluidine with phenyl isocyanate. The experimental design for such a synthesis requires careful consideration of several parameters to maximize yield and purity.

Key Parameters in the Synthesis of Carbanilide, 2-methyl-:

| Parameter | Description | Typical Range/Condition |

| Reactant Stoichiometry | The molar ratio of o-toluidine to phenyl isocyanate. | A 1:1 molar ratio is theoretically required. A slight excess of one reactant may be used to ensure complete conversion of the other. |

| Solvent | The medium in which the reaction is carried out. The solvent should be inert to the reactants and products. | Dichloromethane, tetrahydrofuran (THF), or toluene are commonly used. |

| Reaction Temperature | The temperature at which the reaction is conducted. | The reaction is often carried out at room temperature, although gentle heating may be employed to increase the reaction rate. |

| Reaction Time | The duration for which the reaction is allowed to proceed. | This can range from a few hours to overnight, monitored by techniques like Thin Layer Chromatography (TLC). |

| Purification Method | The process to isolate and purify the final product from unreacted starting materials and byproducts. | Recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane is a common method. |

Optimization of these parameters is crucial for an efficient synthesis. This is often achieved through a systematic approach, such as varying one parameter at a time while keeping others constant, or by employing statistical methods like Design of Experiments (DoE).

Data Acquisition, Processing, and Interpretation for Complex Datasets

Once synthesized, the characterization of Carbanilide, 2-methyl- involves the acquisition and interpretation of data from various analytical techniques to confirm its structure and purity.

Analytical Techniques and Data Interpretation:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and types of protons in the molecule. For Carbanilide, 2-methyl-, one would expect to see signals corresponding to the aromatic protons on both phenyl rings and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: Shows the different types of carbon atoms present. The spectrum would display distinct signals for the carbonyl carbon of the urea (B33335) linkage, the methyl carbon, and the various aromatic carbons.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak would correspond to the molecular weight of Carbanilide, 2-methyl-. Fragmentation may involve the cleavage of the urea linkage or loss of the methyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key vibrational bands for Carbanilide, 2-methyl- would include N-H stretching, C=O stretching of the urea, and C-H stretching of the aromatic rings and the methyl group.

Interactive Data Table: Expected Spectroscopic Data for Carbanilide, 2-methyl-

| Technique | Expected Data | Interpretation |

| ¹H NMR | Signals in the aromatic region (approx. 7-8 ppm), a singlet for the methyl group (approx. 2.2-2.4 ppm), and signals for the N-H protons. | Confirms the presence of the two different phenyl rings and the methyl group. |

| ¹³C NMR | Signal for the carbonyl carbon (approx. 150-160 ppm), signals for aromatic carbons (approx. 110-140 ppm), and a signal for the methyl carbon (approx. 15-20 ppm). | Provides a carbon skeleton map of the molecule. |

| Mass Spec. | Molecular ion peak (M+) at m/z corresponding to C₁₄H₁₄N₂O. | Confirms the molecular weight of the compound. |

| FTIR | N-H stretch (approx. 3300-3500 cm⁻¹), C=O stretch (approx. 1630-1680 cm⁻¹), Aromatic C-H stretch (approx. 3000-3100 cm⁻¹). | Identifies the key functional groups of the urea and aromatic rings. |

Quality Assurance and Quality Control in Analytical Chemistry

Quality Assurance (QA) and Quality Control (QC) are integral to the synthesis and analysis of Carbanilide, 2-methyl-, ensuring the reliability and reproducibility of the results.

QA/QC Measures in the Synthesis and Analysis of Carbanilide, 2-methyl-:

| QA/QC Aspect | Implementation | Purpose |

| Starting Material Purity | Verification of the purity of o-toluidine and phenyl isocyanate using techniques like NMR or GC-MS. | To ensure that impurities in the starting materials do not affect the reaction outcome or contaminate the final product. |

| Reaction Monitoring | Regular monitoring of the reaction progress using TLC or HPLC. | To determine the optimal reaction time and ensure complete conversion of reactants. |

| Product Purification | Employing effective purification techniques like recrystallization and verifying purity through melting point determination and chromatographic methods. | To isolate the desired compound in a high state of purity. |

| Instrument Calibration | Regular calibration of analytical instruments such as NMR spectrometers and mass spectrometers. | To ensure the accuracy and reliability of the analytical data obtained. |

| Data Verification | Independent verification of spectral data and interpretation by a second analyst. | To minimize errors in data analysis and structural confirmation. |

Ethical Considerations in Chemical Research and Reporting

Ethical conduct is paramount in all stages of chemical research, from the initial experiment to the final publication of results.

Key Ethical Principles:

Data Integrity and Accuracy: All experimental data must be recorded accurately and honestly. Fabrication or falsification of data is a serious breach of scientific ethics.

Proper Citation and Acknowledgment: The work of other scientists must be appropriately cited. Plagiarism, in any form, is unacceptable.

Authorship: Authorship should be limited to those who have made a significant intellectual contribution to the research.

Transparency in Reporting: The experimental methods and results should be reported in sufficient detail to allow other researchers to replicate the work.

Safety: Researchers have an ethical responsibility to conduct their experiments in a safe manner, minimizing risks to themselves, their colleagues, and the environment.

Interdisciplinary Approaches in Studying Carbanilide, 2-methyl-

The study of Carbanilide, 2-methyl- and its analogs often extends beyond traditional synthetic and analytical chemistry, incorporating interdisciplinary approaches.

Medicinal Chemistry: Diaryl ureas are a well-known class of compounds with a wide range of biological activities. Interdisciplinary research in this area involves synthesizing analogs of Carbanilide, 2-methyl- and evaluating their potential as therapeutic agents, for example, as kinase inhibitors in cancer therapy. This requires collaboration between synthetic chemists, biochemists, and pharmacologists.

Materials Science: The structural features of diaryl ureas, particularly their ability to form hydrogen bonds, make them interesting candidates for the development of new materials with specific properties, such as gels or liquid crystals. This research involves collaboration with materials scientists and physicists.

Computational Chemistry: Molecular modeling and computational studies can be used to predict the properties and reactivity of Carbanilide, 2-methyl-, as well as to understand its interactions with biological targets. This requires expertise in computational and theoretical chemistry.

Q & A

Q. What validated analytical methods are recommended for detecting 2-methyl-carbanilide in environmental air samples?

The High-Performance Liquid Chromatography (HPLC) method with UV detection is widely used. Key steps include:

- Calibration standards : Prepare concentrations ranging from 0.05 to 5 mg/L in HPLC mobile phase. Analyze each standard in triplicate to ensure linearity (correlation coefficient ≥0.999) .

- Daily calibration : Use an intermediate standard (10× detection limit) to verify day-to-day response variability within 10%. Adjust calibration frequency if variability exceeds this threshold .

- Quantification : Calculate concentrations using response factors () and adjust for ambient sampling conditions (temperature/pressure) .

Table 1: HPLC Calibration Parameters

| Concentration Range (mg/L) | Injection Volume (μL) | Linear Range (mg/L) | Acceptable |

|---|---|---|---|

| 0.05 – 5 | 25 | 0.1 – 10 | ≥0.999 |

Q. How can interference from chloroformates during 2-methyl-carbanilide analysis be mitigated?

Chloroformates react with aniline to form urea derivatives, causing peak overlap in HPLC. Mitigation strategies include:

- Pre-screening : Document chloroformate presence before analysis .

- Aniline purification : Vacuum-distill reagent-grade aniline to remove carbanilide traces, ensuring reagent purity .

- HPLC optimization : Adjust mobile phase composition or column parameters to resolve co-eluting peaks .

Q. What experimental protocols ensure accurate quantification of phosgene-derived 2-methyl-carbanilide?

Phosgene reacts with aniline to form carbanilide. Critical steps include:

- Sampling volume correction : Convert ambient air volume to standard conditions (25°C, 760 mmHg) using .

- Concentration calculation : Derive phosgene levels using , where 99 and 212 are molecular weights of phosgene and carbanilide, respectively .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported detection limits for 2-methyl-carbanilide across studies?

Discrepancies often arise from methodological differences. Address these by:

- Standardizing calibration : Ensure linearity across the full concentration range (0.1–10 mg/L) and validate with daily calibration checks .

- Matrix effect evaluation : Spike recovery tests in sample matrices (e.g., air extracts) to identify interference sources .

- Inter-laboratory validation : Compare results across labs using shared protocols and reference materials .

Q. What systematic review strategies are effective for synthesizing heterogeneous data on 2-methyl-carbanilide’s environmental behavior?

Follow COSMOS-E guidelines for observational studies:

- Team composition : Include content experts (e.g., analytical chemists) and methodologists (e.g., statisticians) to assess confounding variables and exposure metrics .

- Dose-response meta-analysis : Evaluate feasibility by harmonizing units (e.g., ng/L vs. ppbv) using conversion equations like .

- Sensitivity analysis : Exclude outlier studies or those with high risk of bias (e.g., unreported calibration details) .

Q. How can co-elution challenges in HPLC analysis of 2-methyl-carbanilide be experimentally addressed?

Advanced troubleshooting steps include:

- Gradient elution : Implement time-dependent mobile phase gradients to improve peak separation .

- Mass spectrometry (MS) coupling : Use HPLC-MS to distinguish co-eluting compounds via mass-to-charge ratio () differences.

- Column optimization : Test alternative stationary phases (e.g., C18 vs. phenyl-hexyl) to enhance selectivity .

Q. Table 2: Common Interferents and Mitigation Strategies

| Interferent | Impact on Analysis | Mitigation Strategy |

|---|---|---|

| Chloroformates | Urea derivative formation | Pre-screening, HPLC parameter optimization |

| Impure aniline | Baseline noise/peak shifts | Vacuum distillation of aniline |

| Acidic compounds | Aniline salt precipitation | Neutralize samples pre-analysis |

Q. What statistical approaches are recommended for validating 2-methyl-carbanilide detection reproducibility?

- Intra-day precision : Calculate relative standard deviation (RSD) for triplicate injections (target: ≤5%) .

- Inter-day variability : Monitor response factors over 5–7 days; >10% drift necessitates protocol revalidation .

- Limit of detection (LOD) : Determine via , where is baseline noise and is calibration slope .

Methodological Best Practices

- Data reporting : Always include ambient-to-standard condition conversions and molecular weight adjustments for phosgene .

- Figure preparation : For publications, follow journal guidelines (e.g., minimal chemical structures, color-coded HPLC chromatograms) .

- Literature review : Prioritize peer-reviewed methods over non-curated databases (e.g., NIST for spectral data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.